(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate
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Overview
Description
O-Acetylcyclocalopin A is a sesquiterpenoid compound isolated from the basidiomycete Boletus calopus . . This compound is known for its unique structure and biological activities.
Preparation Methods
O-Acetylcyclocalopin A can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the natural source, Boletus calopus . The compound can be extracted and purified using chromatographic techniques. Industrial production methods typically involve the cultivation of the mushroom followed by extraction and purification processes .
Chemical Reactions Analysis
O-Acetylcyclocalopin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-Acetylcyclocalopin A has various scientific research applications. In chemistry, it is used as a reference standard for studying sesquiterpenoids . In biology, it is studied for its potential biological activities, including its role in fungal defense mechanisms . In medicine, it is being explored for its potential therapeutic applications, particularly in photodynamic therapy and antimicrobial chemotherapy . In industry, it is used in the development of new drugs and bioactive compounds .
Mechanism of Action
The mechanism of action of O-Acetylcyclocalopin A involves its role as a bitter-tasting sesquiterpenoid in the defense mechanism of Boletus calopus . It is believed to exert its effects through photochemical defense strategies, where it acts as a photosensitizer . The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various cellular components to exert its biological effects .
Comparison with Similar Compounds
O-Acetylcyclocalopin A is similar to other compounds isolated from Boletus calopus, such as cyclocalopin A and cyclopinol . These compounds share similar structural features but differ in their functional groups and biological activities . O-Acetylcyclocalopin A is unique due to its acetyl group, which contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
(2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | O-Acetylcyclocalopin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 °C |
Source
|
Record name | O-Acetylcyclocalopin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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